4-(P-Chlorostyryl)pyridine
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Overview
Description
4-(P-Chlorostyryl)pyridine is an organic compound with the molecular formula C13H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a 4-(P-chlorostyryl) group
Mechanism of Action
Target of Action
4-(P-Chlorostyryl)pyridine is a chemical compound that belongs to the class of styrylpyridines It’s worth noting that pyridine derivatives are often used as intermediates in many chemical reactions .
Mode of Action
It’s known that pyridine derivatives can interact with various biological targets, affecting their function . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
For instance, they are involved in purine and pyrimidine metabolism, which are essential for maintaining cellular functions such as DNA and RNA biosynthesis .
Result of Action
As a pyridine derivative, it may have potential effects on various cellular processes, given the role of pyridine compounds in biological systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the decomposition of pyridine derivatives can be considerably slowed by the addition of a halogen moiety, such as chlorine in this compound . This suggests that the compound’s action could be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(P-Chlorostyryl)pyridine typically involves the reaction of 4-chlorobenzaldehyde with pyridine in the presence of a base. One common method is the Knoevenagel condensation reaction, where 4-chlorobenzaldehyde reacts with pyridine in the presence of a base such as piperidine or pyrrolidine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(P-Chlorostyryl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 4-(P-chlorostyryl) group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(P-Chlorostyryl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler derivative with a chlorine atom directly attached to the pyridine ring.
4-(4-Chlorophenyl)pyridine: Similar structure but with a phenyl group instead of a styryl group.
4-(4-Bromostyryl)pyridine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(P-Chlorostyryl)pyridine is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry .
Properties
CAS No. |
2502-99-0 |
---|---|
Molecular Formula |
C13H10ClN |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+ |
InChI Key |
PONMZBJRRLHVPF-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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